molecular formula C20H23N5O3 B3015293 9-(4-ethylphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 838897-88-4

9-(4-ethylphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B3015293
CAS No.: 838897-88-4
M. Wt: 381.436
InChI Key: YYTKVMNEQXYNND-UHFFFAOYSA-N
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Description

This compound belongs to the tricyclic pyrimido[2,1-f]purine-dione family, a class of xanthine derivatives with modifications at key positions (N1, N3, and N9) to optimize pharmacological properties. Its structure features a 4-ethylphenyl substituent at the N9 position and a 2-oxopropyl group at N3, distinguishing it from other analogs.

Properties

IUPAC Name

9-(4-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-4-14-6-8-15(9-7-14)23-10-5-11-24-16-17(21-19(23)24)22(3)20(28)25(18(16)27)12-13(2)26/h6-9H,4-5,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTKVMNEQXYNND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-ethylphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the ethylphenyl and oxopropyl groups under controlled conditions. Common reagents used in these reactions include alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

9-(4-ethylphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: Conversion of the oxopropyl group to a carboxyl group.

    Reduction: Reduction of the purine core to form dihydropurine derivatives.

    Substitution: Nucleophilic substitution reactions at the ethylphenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions include carboxylated derivatives, dihydropurine compounds, and substituted phenyl derivatives.

Scientific Research Applications

9-(4-ethylphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-tumor and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 9-(4-ethylphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with specific receptors, leading to altered cellular responses.

Comparison with Similar Compounds

Table 1: Comparison of Physicochemical Properties

Compound Name Substituents (N9/N3) Molecular Weight Melting Point (°C) UV λmax (nm) Purity (UPLC/MS) Reference
9-(3,4-Dihydroxyphenethyl)-1,3-dimethyl-... (20a) 3,4-dihydroxyphenethyl / methyl 385.42 232–235 300 100.00%
1,3-Dibutyl-9-(3,4-dihydroxyphenethyl)-... (22) 3,4-dihydroxyphenethyl / butyl 455.54 194–196 302 98.91%
9-Ethenyl-1,3-dimethyl-... (22)* Ethenyl / methyl 261.27 268–271 304 N/A
9-(2-Chloro-6-fluorobenzyl)-1,3-dimethyl-... 2-chloro-6-fluorobenzyl / methyl Not reported Not reported Not reported >95%
Target compound 4-ethylphenyl / 2-oxopropyl Calculated ~425.45† Not reported ~300–305‡ Not reported

*Compound 22 in ; †Estimated based on molecular formula; ‡Predicted based on xanthine core UV profiles.

Key Observations:

  • Polarity and Solubility : Compounds with hydrophilic groups (e.g., 3,4-dihydroxyphenethyl in 20a) exhibit higher melting points (>230°C), suggesting stronger intermolecular interactions, whereas lipophilic substituents (e.g., dibutyl in 22) lower melting points .
  • Synthetic Yield : Longer alkyl chains (e.g., butyl in 22) correlate with higher yields (97%) compared to shorter chains .

Adenosine Receptor Binding

Pyrimido[2,1-f]purine-diones are investigated for adenosine receptor (AR) modulation. For example:

  • Compound 20a and analogs showed nanomolar affinity for rat A1 and A2A receptors, with selectivity influenced by N9 substituents .
  • The 2-chloro-6-fluorobenzyl derivative () demonstrated dual MAO-B inhibition and AR antagonism, highlighting the role of halogenated groups in multitarget activity .

Neuroprotective Potential

Hybrid molecules combining xanthine and dopamine motifs (e.g., 20a–b, 21) exhibit multitarget effects, including antioxidant and anti-inflammatory properties, relevant to neurodegenerative diseases . The target compound’s 4-ethylphenyl group may enhance CNS penetration, while the 2-oxopropyl moiety could modulate metabolic stability compared to methyl or propyl chains.

Critical Research Findings

  • Substituent Effects : N9 aromatic groups (e.g., dihydroxyphenethyl, benzyl) enhance AR affinity, while N3 alkyl chains modulate metabolic stability .
  • Dual-Target Potential: Structural hybridization (e.g., dopamine-xanthine hybrids) broadens therapeutic scope for neurodegenerative diseases .
  • Purity Challenges : UPLC/MS data indicate high purity (>95%) for most analogs, critical for reproducible pharmacological studies .

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